molecular formula C13H15N B15232862 (S)-1-(Naphthalen-2-YL)propan-1-amine

(S)-1-(Naphthalen-2-YL)propan-1-amine

Cat. No.: B15232862
M. Wt: 185.26 g/mol
InChI Key: IAXXIFPEUHKYRY-ZDUSSCGKSA-N
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Description

(S)-1-(Naphthalen-2-YL)propan-1-amine is a chiral amine compound characterized by the presence of a naphthalene ring attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Naphthalen-2-YL)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 1-(Naphthalen-2-YL)propan-1-one using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation in a flow reactor with immobilized chiral catalysts can be employed to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Naphthalen-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

(S)-1-(Naphthalen-2-YL)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalen-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Naphthalen-2-YL)propan-1-amine
  • 1-(Naphthalen-2-YL)ethan-1-amine
  • 1-(Naphthalen-2-YL)butan-1-amine

Uniqueness

(S)-1-(Naphthalen-2-YL)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral recognition processes.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(1S)-1-naphthalen-2-ylpropan-1-amine

InChI

InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3/t13-/m0/s1

InChI Key

IAXXIFPEUHKYRY-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@H](C1=CC2=CC=CC=C2C=C1)N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

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